

JNJ-47965567 experimental controls and best practices

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Compound of Interest					
Compound Name:	JNJ-47965567				
Cat. No.:	B15586329	Get Quote			

JNJ-47965567 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using **JNJ-47965567**, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: **JNJ-47965567** is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel.[1][2] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting the influx of ions like calcium and sodium and the efflux of potassium that are triggered by high concentrations of extracellular ATP.[3] This blockade prevents downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[1][3]

Q2: In which experimental systems has **JNJ-47965567** been characterized?

A2: **JNJ-47965567** has been characterized in a variety of in vitro and in vivo systems. In vitro studies have utilized recombinant cell lines expressing human, rat, or mouse P2X7, as well as native systems like human whole blood, human monocytes, rat microglia, and murine macrophages.[1][4][5] In vivo, it has been studied in rodent models of neuropathic pain, mania, depression, and amyotrophic lateral sclerosis (ALS).[1][5][6]



Q3: What is the mode of inhibition of JNJ-47965567?

A3: While initially suggested to be a competitive antagonist, further studies have indicated that **JNJ-47965567** acts as a non-competitive antagonist of the P2X7 receptor.[5] This means it likely binds to an allosteric site on the receptor, rather than directly competing with ATP for the binding site.[7]

Q4: How should I prepare and store JNJ-47965567 for my experiments?

A4: For in vitro experiments, it is recommended to first prepare a clear stock solution in a suitable solvent like DMSO. For in vivo studies in mice, **JNJ-47965567** has been administered intraperitoneally (i.p.) after being dissolved in a vehicle such as 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin.[5][8] Always refer to the manufacturer's instructions for specific solubility and storage conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for **JNJ-47965567** across different species and experimental systems.

Table 1: Potency of JNJ-47965567 in In Vitro Assays



Species	Assay Type	System	Potency (pKi/pIC50/IC5 0)	Reference
Human	Radioligand Binding	Recombinant	pKi = 7.9 ± 0.07	[1][4]
Human	IL-1β Release	Whole Blood	pIC50 = 6.7 ± 0.07	[1][4]
Human	IL-1β Release	Monocytes	pIC50 = 7.5 ± 0.07	[1][4]
Rat	Radioligand Binding	Recombinant	pKi = 8.7 ± 0.07	[4]
Rat	Calcium Flux	Astrocytes	$pIC50 = 7.5 \pm 0.4$	[4]
Rat	IL-1β Release	Microglia	pIC50 = 7.1 ± 0.1	[1][4]
Mouse	Dye Uptake (Ethidium+)	J774 Macrophages	IC50 = 54 ± 24 nM	[5]

Table 2: In Vivo Efficacy of JNJ-47965567



Animal Model	Species	Dose and Route	Effect	Reference
Neuropathic Pain	Rat	30 mg/kg	Modest but significant efficacy	[1]
Amphetamine- induced Hyperactivity	Rat	30 mg/kg	Attenuated hyperactivity	[1]
ALS (SOD1G93A)	Mouse	30 mg/kg, i.p. (thrice weekly from onset)	No alteration in disease progression	[5]
ALS (SOD1G93A)	Mouse	30 mg/kg, i.p. (4 times per week from pre-onset)	Delayed disease onset and improved motor performance in females	[6][8]

Key Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay (from Human Monocytes)

- Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magneticactivated cell sorting (MACS) with CD14 microbeads.
- Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
- Priming: Prime the monocytes with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for a specified period (e.g., 4 hours) to induce pro-IL-1 β expression.
- Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of JNJ-47965567 or vehicle control (e.g., DMSO) for a designated time (e.g., 30 minutes).



- P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration known to elicit a robust response (e.g., 100 μM).
- Incubation: Incubate for a period sufficient to allow IL-1β release (e.g., 1-2 hours).
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
- IL-1 β Quantification: Measure the concentration of IL-1 β in the supernatants using a commercially available ELISA kit.
- Data Analysis: Plot the IL-1β concentration against the log concentration of **JNJ-47965567** to determine the IC50 value.

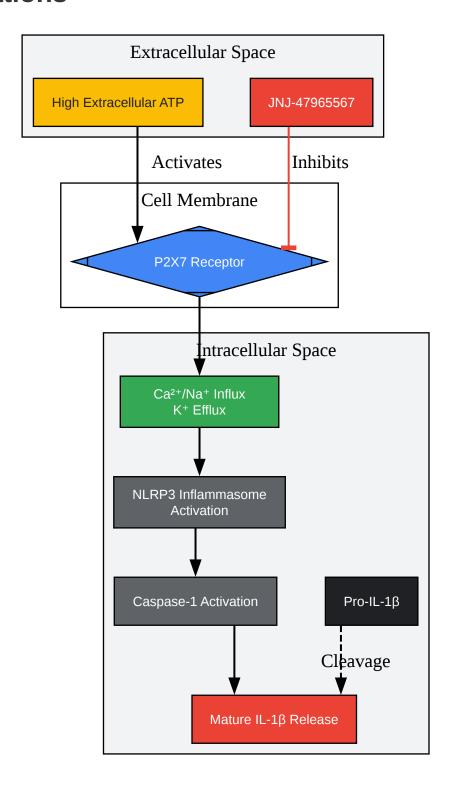
Protocol 2: In Vitro Dye Uptake Assay (using Murine J774 Macrophages)

- Cell Culture: Culture J774 murine macrophages in RPMI-1640 medium supplemented with 10% FBS and GlutaMAX.
- Cell Preparation: Harvest cells and resuspend them in a low-divalent cation medium (e.g., 145 mM NaCl, 2 mM KCl, 0.2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.4).
- Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of JNJ-47965567 or vehicle for 15 minutes at 37°C.[5]
- Dye and Agonist Addition: Add a fluorescent dye that can enter cells through the P2X7 pore, such as ethidium bromide (e.g., 25 μ M), along with a P2X7 agonist like ATP (e.g., 500 μ M, which is near the EC50).[5]
- Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes).
- Termination of Uptake: Stop the dye uptake by adding an ice-cold stop solution containing a high concentration of divalent cations (e.g., 20 mM MgCl2).[5]
- Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity of the incorporated dye.



 Data Analysis: Calculate the percent inhibition of dye uptake at each concentration of JNJ-47965567 to determine the IC50.

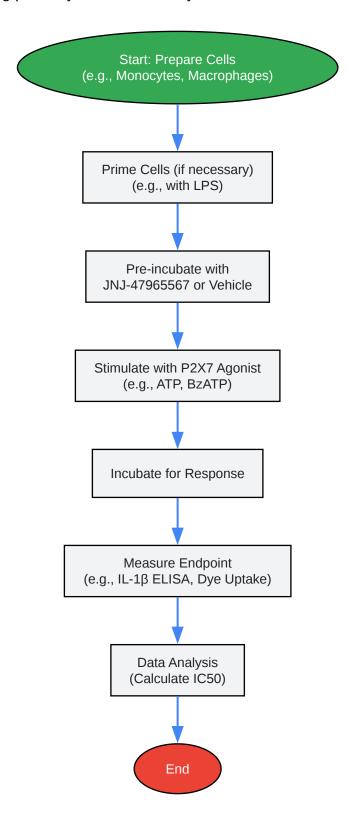
Visualizations





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Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.





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Caption: General workflow for in vitro experiments with JNJ-47965567.

Troubleshooting Guide

Issue 1: No or low inhibition of P2X7-mediated response observed.



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Caption: Troubleshooting guide for lack of JNJ-47965567 activity.

Issue 2: High variability between experimental replicates.

- Potential Cause: Inconsistent cell numbers.
 - Solution: Ensure accurate cell counting and plating. Use a multichannel pipette for adding cells and reagents to minimize variability.
- Potential Cause: Edge effects in multi-well plates.
 - Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a consistent environment across the plate.
- Potential Cause: Reagent preparation and addition.



 Solution: Prepare fresh dilutions of JNJ-47965567 and the P2X7 agonist for each experiment. Ensure thorough mixing of all solutions before adding them to the wells.

Issue 3: Unexpected or off-target effects observed.

- Best Practice: To confirm that the observed effect is due to P2X7 inhibition, it is crucial to include appropriate controls.[9]
 - Control 1: Use a structurally unrelated P2X7 antagonist. If another well-characterized P2X7 antagonist with a different chemical structure produces the same effect, it strengthens the conclusion that the effect is on-target.[9]
 - Control 2: Use P2X7 knockout/knockdown cells. The most definitive control is to perform
 the experiment in cells that do not express the P2X7 receptor. If the effect of JNJ47965567 is absent in these cells, it confirms on-target activity.
 - Control 3: Rescue experiment. If possible, try to rescue the phenotype by activating a downstream signaling molecule that is normally triggered by P2X7 activation.[9]

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